4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol
Description
Properties
IUPAC Name |
4-[[5-(4-hydroxyanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O3/c23-11-5-1-9(2-6-11)17-13-14(18-10-3-7-12(24)8-4-10)20-16-15(19-13)21-25-22-16/h1-8,23-24H,(H,17,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUNQAXSAIJALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol typically involves multi-step organic reactions. One common approach is the amide condensation reaction between 3,4-diaminofurazan and oxalic acid. This reaction forms the [1,2,5]oxadiazolo[3,4-b]pyrazine core, which is then further modified to introduce the phenol groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: can undergo various chemical reactions, including:
Oxidation: : The phenol groups can be oxidized to form quinones.
Reduction: : The compound can be reduced to form different derivatives.
Substitution: : The phenol groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and halogenating agents like bromine (Br₂).
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Reduced phenol derivatives.
Substitution: : Halogenated phenol derivatives.
Scientific Research Applications
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key derivatives and their properties:
Mitochondrial Uncoupling Efficacy
- BAM15 outperforms classical uncouplers like CCCP (carbonyl cyanide m-chlorophenyl hydrazine) by avoiding cytotoxicity and membrane depolarization . It increases oxygen consumption rate (OCR) by 150–200% in skeletal muscle cells, indicating potent bioenergetic modulation .
- Imidazo[4,5-b]pyrazine-5,6-diamine derivatives exhibit comparable OCR enhancement (120–180%) but require methylation to mitigate toxicity .
Antimicrobial Activity
Photophysical and Electrochemical Properties
- Dibenzo derivatives exhibit higher hole mobility (0.05 cm²/V·s) than non-annulated analogs, making them suitable for organic semiconductors .
Therapeutic Potential
- BAM15 is in preclinical studies for obesity and nonalcoholic steatohepatitis (NASH), showing superior safety over 2,4-dinitrophenol (DNP) .
- Imidazo analogs are being optimized for neurodegenerative disease models due to their blood-brain barrier permeability .
Biological Activity
4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on available literature.
- Chemical Formula : C₁₂H₈N₈O₂
- Molecular Weight : 288.32 g/mol
- CAS Number : Not specifically listed; however, related compounds include CAS 24294-89-1 for [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives.
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of oxadiazole and pyrazine rings followed by coupling with diphenolic structures. Various methods have been reported in the literature that utilize different reagents and conditions to optimize yield and purity.
Antioxidant Activity
Recent studies have shown that compounds containing oxadiazole and pyrazine moieties exhibit significant antioxidant properties. The ability to scavenge free radicals is attributed to the presence of hydroxyl groups in the diphenol structure which can donate electrons and stabilize free radicals.
Antimicrobial Activity
Research indicates that derivatives of oxadiazolo[3,4-b]pyrazine exhibit antimicrobial effects against various bacterial strains. For instance:
- E. coli and S. aureus showed susceptibility to synthesized compounds with oxadiazole cores.
- The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Mitochondrial Uncoupling
A notable area of research focuses on the mitochondrial uncoupling activity of related compounds. Studies suggest that these compounds can enhance mitochondrial respiration without affecting plasma membrane potential:
- BAM15 , a related compound, has been studied for its role as a mitochondrial uncoupler in nonalcoholic steatohepatitis (NASH) models.
- Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxadiazole ring influence uncoupling efficacy significantly.
Data Tables
| Compound Name | Biological Activity | Reference |
|---|---|---|
| BAM15 | Mitochondrial uncoupler | |
| 10b | High OCR (>70%), EC50 = 191 nM | |
| 10v | 45% OCR, EC50 = 0.27 μM |
Study on Mitochondrial Uncouplers
A study conducted by researchers evaluated various derivatives of oxadiazolopyrazine for their mitochondrial uncoupling activity. The results demonstrated:
- Compound 10b was identified as a potent uncoupler with an EC50 value significantly lower than that of BAM15.
- In vivo studies confirmed the efficacy of these compounds in enhancing oxygen consumption rates in hepatocytes.
Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of synthesized oxadiazole derivatives against common pathogens:
- The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanistic studies suggested that these compounds disrupt cellular integrity leading to bacterial death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
